Comprehensive Technical Guide: Physical Properties, Synthesis, and Applications of 2-Cyclohexyl-2-hydroxyacetonitrile
Comprehensive Technical Guide: Physical Properties, Synthesis, and Applications of 2-Cyclohexyl-2-hydroxyacetonitrile
Executive Summary
2-Cyclohexyl-2-hydroxyacetonitrile (also known as cyclohexylglycolonitrile) is a highly versatile cyanohydrin intermediate widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Featuring a cyclohexane ring bonded to a chiral cyanohydrin moiety, this compound serves as a critical synthetic linchpin for generating α -hydroxy acids, β -amino alcohols, and various heterocyclic scaffolds.
This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications, tailored specifically for process chemists and drug development professionals.
Structural Characteristics and Physicochemical Properties
The molecular architecture of 2-cyclohexyl-2-hydroxyacetonitrile ( C8H13NO ) consists of a lipophilic cyclohexane ring adjacent to a highly polar, reactive cyanohydrin group. This dual nature dictates its behavior in biphasic reaction systems and its solubility profile. The C2 carbon is a stereocenter, meaning the compound exists as a racemate (CAS 4354-47-6)[1] or as isolated enantiomers, such as the (R)-enantiomer (CAS 100007-62-3)[2].
The compound's moderate lipophilicity (XLogP3 = 1.7)[3] ensures excellent partitioning into standard organic extraction solvents (e.g., ethyl acetate, dichloromethane) while the hydroxyl and nitrile groups provide a topological polar surface area (TPSA) of 44 Ų[3], facilitating hydrogen bonding interactions.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | 2-cyclohexyl-2-hydroxyacetonitrile | [PubChem][3] |
| CAS Number | 4354-47-6 (Racemic) | [Sigma-Aldrich][1] |
| Molecular Formula | C8H13NO | [PubChem][3] |
| Molecular Weight | 139.19 g/mol | [PubChem][3] |
| Exact Mass | 139.0997 Da | [PubChem][3] |
| XLogP3 | 1.7 | [PubChem][3] |
| Topological Polar Surface Area | 44 Ų | [PubChem][3] |
| Hydrogen Bond Donors / Acceptors | 1 / 2 | [PubChem][3] |
| Physical Form | Clear to yellow liquid | [Sigma-Aldrich][1] |
| Storage Temperature | Room Temp (Racemic) / 2-8°C (Chiral) | [Sigma-Aldrich][1], [ChemScene][4] |
Mechanistic Synthesis and Reaction Causality
The most robust and scalable method for synthesizing 2-cyclohexyl-2-hydroxyacetonitrile is the nucleophilic addition of cyanide to cyclohexanecarbaldehyde. To avoid the direct handling of highly toxic and volatile hydrogen cyanide (HCN) gas, modern process chemistry employs a bisulfite-mediated pathway .
The Bisulfite Adduct Strategy
Reacting cyclohexanecarbaldehyde with sodium bisulfite ( NaHSO3 ) generates a water-soluble α -hydroxy sulfonate intermediate. Causality: The bisulfite adduct serves two critical purposes:
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Solubility & Phase Transfer: It pulls the lipophilic aldehyde into the aqueous phase, ensuring intimate mixing with the cyanide salt.
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Leaving Group Dynamics: The sulfite ion ( SO32− ) is a superior leaving group compared to hydroxide ( OH− ). When sodium cyanide ( NaCN ) is introduced, the cyanide ion smoothly displaces the sulfite group via an SN2 -like trajectory, driving the equilibrium strongly toward the cyanohydrin.
Figure 1: Step-by-step synthetic workflow and isolation of 2-Cyclohexyl-2-hydroxyacetonitrile.
Experimental Protocol: Synthesis and Isolation
The following protocol is designed as a self-validating system , ensuring that the chemist can verify the success of the reaction at each critical juncture without requiring immediate offline analytics.
Step 1: Formation of the Bisulfite Adduct
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Procedure: Dissolve 1.2 equivalents of NaHSO3 in distilled water. Cool the solution to 0-5 °C using an ice bath. Vigorously stir and add 1.0 equivalent of cyclohexanecarbaldehyde dropwise over 30 minutes.
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Causality: The low temperature prevents the thermal degradation of the bisulfite and controls the exothermic formation of the adduct.
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Self-Validation: The initial biphasic mixture (organic aldehyde + aqueous buffer) will gradually homogenize or form a thick white slurry (the bisulfite adduct). The complete disappearance of the distinct pungent odor of the free aldehyde confirms full conversion.
Step 2: Cyanation
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Procedure: Maintain the reaction at 0-5 °C. Slowly add a pre-chilled aqueous solution of 1.2 equivalents of NaCN dropwise to the bisulfite slurry. Stir for 2-4 hours.
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Causality: Cyanohydrin formation is an exothermic equilibrium reaction. Elevated temperatures favor the entropically driven retro-cyanohydrin decomposition, which pushes the equilibrium back toward the starting materials and releases toxic HCN gas. Strict temperature control maximizes yield and ensures safety.
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Self-Validation: As the reaction proceeds, the white slurry will dissolve, and a new distinct organic layer (the clear/yellow liquid cyanohydrin) will separate out and float on top of the aqueous phase, as the product is significantly less water-soluble than the intermediate.
Step 3: Extraction and Workup
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Procedure: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with a slightly acidic brine solution (pH ~5-6), dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
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Causality: Strict avoidance of basic aqueous washes (e.g., NaHCO3 or NaOH ) is mandatory. Hydroxide ions rapidly catalyze the deprotonation of the cyanohydrin's hydroxyl group, triggering the collapse of the molecule back to the aldehyde and free cyanide ion.
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Self-Validation: TLC analysis (using a 4:1 Hexanes/EtOAc system) will show the complete absence of the UV-active/stainable aldehyde spot and the presence of a new, more polar cyanohydrin spot that stains vividly with potassium permanganate ( KMnO4 ).
Downstream Applications in Drug Development
In pharmaceutical development, 2-cyclohexyl-2-hydroxyacetonitrile is rarely the final API; rather, it is a highly functionalized building block. The orthogonal reactivity of the nitrile and hydroxyl groups allows for divergent synthetic pathways.
Figure 2: Downstream synthetic transformations of 2-Cyclohexyl-2-hydroxyacetonitrile.
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α -Hydroxy Acids: Strong acidic hydrolysis (e.g., refluxing in aqueous HCl) converts the nitrile group into a carboxylic acid, yielding cyclohexylglycolic acid. This motif is prevalent in anticholinergic drugs.
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β -Amino Alcohols: Catalytic hydrogenation (e.g., utilizing H2 over Pd/C or Raney Nickel) reduces the nitrile to a primary amine, yielding 2-amino-1-cyclohexylethanol. These structures are critical chiral auxiliaries and pharmacophores in beta-blockers and central nervous system (CNS) therapeutics.
Safety and Handling Standards
As a cyanohydrin, 2-cyclohexyl-2-hydroxyacetonitrile carries significant toxicity risks (GHS Classification: Acute Tox. 4 for oral, dermal, and inhalation exposure)[2].
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Equilibrium Hazard: The compound exists in a dynamic equilibrium with trace amounts of free HCN. It must never be exposed to strong bases or high heat during storage, as this shifts the equilibrium toward rapid HCN release.
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Storage: Store in tightly sealed, light-resistant containers at Room Temperature (for the racemate) or 2-8 °C (for isolated enantiomers to prevent racemization)[1],[4]. Ensure the storage environment is well-ventilated and segregated from strong oxidizers and strong alkalis.
References
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PubChem. "2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816". National Center for Biotechnology Information. URL:[Link]
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PubChem. "(R)-2-Hydroxy-2-cyclohexylacetonitrile | C8H13NO | CID 10887989". National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 2-cyclohexyl-2-hydroxyacetonitrile | 4354-47-6 [sigmaaldrich.com]
- 2. (R)-2-Hydroxy-2-cyclohexylacetonitrile | C8H13NO | CID 10887989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexyl-2-hydroxyacetonitrile | C8H13NO | CID 11400816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
